molecular formula C19H23NO3 B5787567 N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5787567
M. Wt: 313.4 g/mol
InChI Key: LMHJJEROBWHOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide moiety through a methoxyphenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-tert-butylphenylamine and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the reaction of 2-tert-butylphenylamine with chloroacetyl chloride to form N-(2-tert-butylphenyl)-2-chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature: Maintaining an optimal temperature range to facilitate the coupling reaction.

    Solvent Selection: Using suitable solvents such as dichloromethane or toluene to dissolve the reactants and intermediates.

    Purification: Employing techniques like recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be studied for its biological activity and potential as a bioactive molecule.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: N-(2-tert-butylphenyl)-2-(2-hydroxyphenoxy)acetamide, N-(2-tert-butylphenyl)-2-(2-chlorophenoxy)acetamide.

    Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2,3)14-9-5-6-10-15(14)20-18(21)13-23-17-12-8-7-11-16(17)22-4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJJEROBWHOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.